![molecular formula C15H12OS2 B14219754 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one CAS No. 528878-00-4](/img/structure/B14219754.png)
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one is a chemical compound with the molecular formula C15H12OS2 It is known for its unique structure, which includes a bis(methylsulfanyl)methylidene group attached to an acenaphthylen-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one typically involves the reaction of acenaphthoquinone with bis(methylsulfanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bis(methylsulfanyl)methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acenaphthylen-1-one derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one involves its interaction with molecular targets through its reactive functional groups. The bis(methylsulfanyl)methylidene group can participate in nucleophilic and electrophilic reactions, while the acenaphthylen-1-one core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one.
Bis(methylsulfanyl)methane: Another precursor used in the synthesis.
Spiroacenaphthylenes: Compounds with similar structural motifs and reactivity.
Uniqueness
This compound is unique due to its combination of the bis(methylsulfanyl)methylidene group and the acenaphthylen-1-one core.
Propiedades
Número CAS |
528878-00-4 |
|---|---|
Fórmula molecular |
C15H12OS2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-[bis(methylsulfanyl)methylidene]acenaphthylen-1-one |
InChI |
InChI=1S/C15H12OS2/c1-17-15(18-2)13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16/h3-8H,1-2H3 |
Clave InChI |
RGLLCZQKVDWRCZ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1C2=CC=CC3=C2C(=CC=C3)C1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


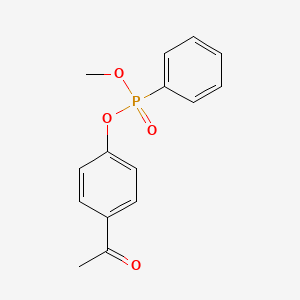
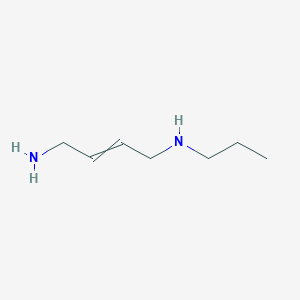
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)

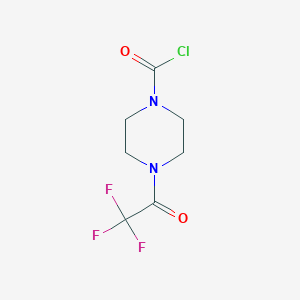
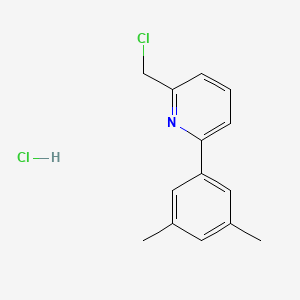
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
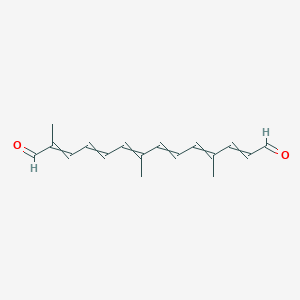
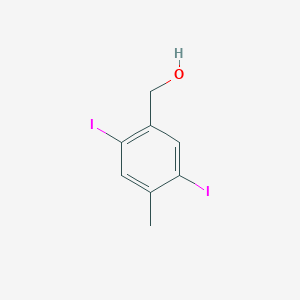
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
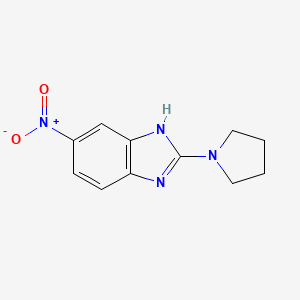
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
